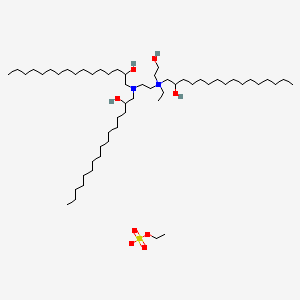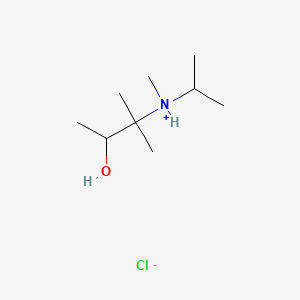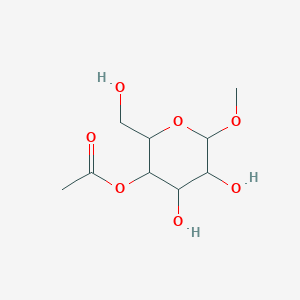
methyl 4-O-acetylhexopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-O-acetylhexopyranoside is a chemical compound that belongs to the class of hexopyranosides It is a derivative of hexopyranose, where the hydroxyl group at the fourth position is acetylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-O-acetylhexopyranoside typically involves the acetylation of methyl hexopyranoside. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure selective acetylation at the fourth position .
Industrial Production Methods
Industrial production of this compound may involve similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-O-acetylhexopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the acetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Methyl 4-O-acetylhexopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be utilized in studies involving carbohydrate metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of methyl 4-O-acetylhexopyranoside involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzymatic hydrolysis and subsequent metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-O-methylhexopyranoside
- Methyl 4-O-benzylhexopyranoside
- Methyl 4-O-deoxyhexopyranoside
Uniqueness
Methyl 4-O-acetylhexopyranoside is unique due to its specific acetylation at the fourth position, which imparts distinct chemical and physical properties.
Properties
CAS No. |
6340-54-1 |
|---|---|
Molecular Formula |
C9H16O7 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C9H16O7/c1-4(11)15-8-5(3-10)16-9(14-2)7(13)6(8)12/h5-10,12-13H,3H2,1-2H3 |
InChI Key |
OWCIMOLLDRPCDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1O)O)OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13765989.png)

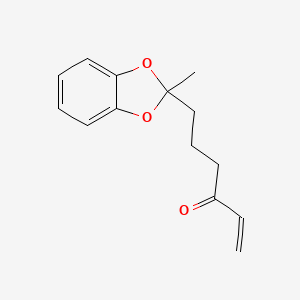
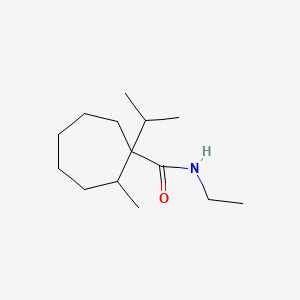
![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate](/img/structure/B13766010.png)
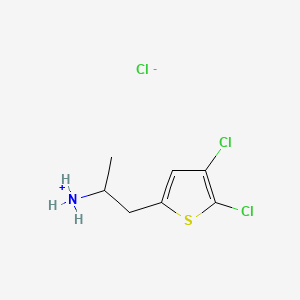
![2-[(2,4-dichlorophenyl)methylsulfanyl]-N,5-dimethylpyrimidin-4-amine](/img/structure/B13766021.png)


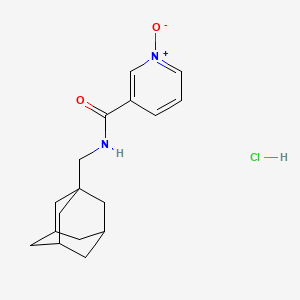
![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13766044.png)
